2-Isopropyl citrate

Description

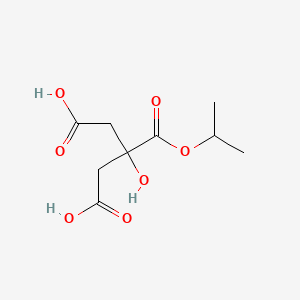

Definition and Precise Nomenclature of 2-Isopropyl Citrate (B86180)

2-Isopropyl citrate is chemically defined as the 2-propan-2-yl ester of 2-hydroxy-1,2,3-propanetricarboxylic acid. chemspider.com Its formation involves the esterification of the central carboxyl group of citric acid with isopropyl alcohol. inchem.org The precise IUPAC name for this compound is 3-Hydroxy-3-(isopropoxycarbonyl)pentanedioic acid. chemspider.com Other synonyms include 2-isopropyl dihydrogen citrate and 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 2-(1-methylethyl) ester. chemspider.comchemicalbook.com

Chemical Classification within Tricarboxylic Acid Esters and Derivatives

2-Isopropyl citrate belongs to the class of organic compounds known as tricarboxylic acids and their derivatives. foodb.ca Specifically, it is an ester, a functional group characterized by a carbonyl center adjacent to an ether linkage. The parent molecule, citric acid, is a tricarboxylic acid, meaning it possesses three carboxyl functional groups. mdpi.com The esterification with an isopropyl group modifies one of these carboxyl groups, placing 2-isopropyl citrate within the subcategory of tricarboxylic acid esters. foodb.ca It can also be further classified as an alpha-hydroxy acid derivative due to the hydroxyl group on the second carbon. foodb.ca

Historical and Contemporary Significance in Chemical and Biological Research

Historically, isopropyl citrates, often as a mixture of isomers, have been recognized for their utility as sequestrants and antioxidants, particularly in fats and oils. inchem.orgatamanchemicals.com This is due to their ability to chelate metal ions that can catalyze oxidative reactions, thereby preventing rancidity. atamanchemicals.com The esterification of citric acid with isopropyl alcohol renders the molecule more soluble in oils, a property not shared by citric acid itself. inchem.orgatamanchemicals.com

In a contemporary context, citrate-based biomaterials are gaining significant attention in regenerative engineering. psu.edu While research on 2-isopropyl citrate specifically is not as extensive as for other citrate esters, the fundamental chemistry is relevant. For instance, the synthesis of novel citrate salts for pharmaceutical applications sometimes involves isopropanol (B130326) as a solvent, highlighting the interaction between these chemical entities in modern research. google.com Furthermore, the broader class of citrate esters is being explored for their roles as plasticizers and in drug delivery systems. ontosight.aicir-safety.org Isopropyl citrate itself has been found in human blood plasma, indicating a potential, though not fully elucidated, biological role. ebi.ac.uk

Isomeric Considerations: Mono-, Di-, and Tri-Isopropyl Citrates

The reaction between citric acid and isopropyl alcohol can result in the formation of three distinct isomers: monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate. atamanchemicals.com This is because citric acid has three carboxyl groups available for esterification.

Monoisopropyl Citrate : Only one of the three carboxyl groups is esterified with an isopropyl group. Commercially available "isopropyl citrate" is often a mixture where monoisopropyl citrate is the major component. inchem.orgfao.org Specifically, 2-isopropyl citrate is a form of monoisopropyl citrate where the central carboxyl group is the site of esterification.

Diisopropyl Citrate : Two of the three carboxyl groups are esterified.

Triisopropyl Citrate : All three carboxyl groups are esterified with isopropyl groups. ontosight.ai

The commercially produced isopropyl citrate is typically a mixture of these isomers, often combined with mono- and diglycerides. fao.orginchem.org The approximate composition of such mixtures can vary but has been reported to be around 27% monoisopropyl citrate, 9% diisopropyl citrate, and 2% triisopropyl citrate. inchem.orginchem.org

Data Tables

Table 1: Chemical Identifiers for 2-Isopropyl Citrate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-Hydroxy-3-(isopropoxycarbonyl)pentanedioic acid | chemspider.com |

| Molecular Formula | C9H14O7 | chemspider.com |

| Molecular Weight | 234.204 g/mol | chemspider.com |

| CAS Number | 83966-24-9 | chemspider.com |

Table 2: Isomers of Isopropyl Citrate

| Isomer | Description | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Monoisopropyl Citrate | One carboxyl group is esterified. | C9H14O7 | 234.20 |

| Diisopropyl Citrate | Two carboxyl groups are esterified. | C12H20O7 | 276.28 |

Structure

3D Structure

Properties

CAS No. |

83966-24-9 |

|---|---|

Molecular Formula |

C9H14O7 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

3-hydroxy-3-propan-2-yloxycarbonylpentanedioic acid |

InChI |

InChI=1S/C9H14O7/c1-5(2)16-8(14)9(15,3-6(10)11)4-7(12)13/h5,15H,3-4H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

VRBUFFFVTDWWMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CC(=O)O)(CC(=O)O)O |

melting_point |

126 - 128 °C |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Isopropyl Citrate and Analogues

Esterification Reactions for the Synthesis of 2-Isopropyl Citrate (B86180)

Esterification remains the fundamental process for producing isopropyl citrate. This involves the reaction of citric acid with isopropanol (B130326), typically in the presence of a catalyst. The direct esterification of citric acid's three carboxylic acid groups and one hydroxyl group can lead to a complex mixture of products, including mono-, di-, and tri-isopropyl esters, as well as various isomers for the partially esterified products. fao.org

Direct Esterification Pathways and Reaction Conditions

Direct esterification is the most straightforward pathway for synthesizing citrate esters. The process involves heating citric acid with an alcohol, in this case, isopropanol. To drive the reversible reaction toward the product side, water is typically removed continuously from the reaction mixture, often through azeotropic distillation or pervaporation. google.commdpi.com

The reaction conditions are critical in determining the final product distribution and yield. Key parameters include the molar ratio of alcohol to citric acid, reaction temperature, and the type of catalyst used. A higher molar ratio of alcohol to acid generally favors the formation of the triester. google.com While specific conditions for 2-isopropyl citrate are not extensively detailed in the literature, data from analogous citrate esters like tributyl citrate (TBC) and triethyl citrate (TEC) provide insight into typical process parameters.

Table 1: Representative Reaction Conditions for Direct Esterification of Citric Acid

| Parameter | Condition for TBC Synthesis | Condition for TEC Synthesis | Reference |

|---|---|---|---|

| Molar Ratio (Alcohol:Acid) | 4.49:1 | 5:1 to 20:1 | researchgate.net |

| Catalyst | KHSO₄ (1% w/w of citric acid) | Phosphonated USY Zeolite | researchgate.netbcrec.id |

| Temperature | 110-118°C | 90-130°C | researchgate.netbcrec.id |

Regioselective Synthesis of Specific Isopropyl Citrate Isomers

Achieving regioselectivity to synthesize a specific isomer like 2-isopropyl citrate is a significant challenge in direct esterification, which tends to produce the 1-monoester as the predominant mono-substituted product. google.com However, methodologies have been developed to selectively synthesize the kinetically unfavored 2-mono-substituted esters.

One effective strategy involves the use of a cyclic intermediate. The process begins by reacting citric acid with paraformaldehyde to form anhydromethylene citric acid. This intermediate can then be reacted with an alcohol, such as isopropanol. This reaction pathway preferentially yields the symmetrical 2-mono ester as the predominant product, with only a small percentage of the 1-substituted isomer being formed. google.com This method provides a reliable route to obtaining pure quantities of 2-mono-substituted citrate esters, which is crucial for assessing their specific physicochemical properties and for their use as building blocks in further synthetic applications. google.com

Catalytic Approaches in 2-Isopropyl Citrate Synthesis

Catalysis is essential for achieving efficient esterification of citric acid. While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, their use is associated with challenges such as corrosion, difficult separation from the product, and generation of acidic waste. semanticscholar.org Consequently, there has been a significant shift towards developing heterogeneous, reusable, and more environmentally friendly catalysts.

Solid acid catalysts are a leading class of alternatives and include:

Modified Zeolites : Ultrastable Y (USY) and H-ZSM-5 zeolites, particularly when modified by phosphonation, have shown high activity and selectivity in the synthesis of citrate esters like TEC and TBC. bcrec.idresearchgate.net Their porous structure and tunable acidity contribute to their effectiveness. Phosphonated USY catalysts, for instance, demonstrated superior activity attributed to an increase in total acidity. bcrec.idsemanticscholar.org

Ion-Exchange Resins : Macroporous resins such as Amberlyst 15 have been successfully used as catalysts in continuous reactive distillation processes for TEC synthesis. acs.org

Other Solid Acids : A variety of other solid acids, including supported zirconium sulfate, heteropolyacids, and acid-functionalized ionic liquids, have been investigated for citrate ester synthesis, demonstrating good catalytic performance and reusability. semanticscholar.orgresearchgate.netcambridgepublish.com

Table 2: Performance of Various Catalysts in Citrate Ester Synthesis

| Catalyst | Target Product | Conversion of Citric Acid | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Phosphonated USY (P2USY) | Triethyl Citrate (TEC) | 99% | 82% Yield | bcrec.idsemanticscholar.org |

| Modified H-ZSM-5 (M-HZ-5₀.₆) | Triethyl Citrate (TEC) | 96% | 64% Selectivity | researchgate.net |

| Acidic Ionic Liquid | Tributyl Citrate (TBC) | 97% | Not specified | researchgate.net |

Development of Green and Sustainable Synthesis Processes for Citrate Esters

The principles of green chemistry are increasingly guiding the development of new synthetic routes for citrate esters. The focus is on minimizing environmental impact by using renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes.

Environmentally Benign Solvents and Reagents

A key aspect of green synthesis is the replacement of traditional volatile organic solvents with more sustainable alternatives.

Bio-based Reagents : The use of alcohols derived from renewable feedstocks, such as bio-ethanol or bio-isopropanol, significantly improves the sustainability profile of the synthesis process. Citric acid itself is commercially produced from the fermentation of renewable resources like glucose. researchgate.net

Solvent-free Conditions : Conducting reactions without a solvent ("neat" conditions) is an ideal green chemistry approach, as it eliminates solvent-related waste and simplifies product purification. nih.gov Citric acid has been employed as a cost-effective and biodegradable catalyst in various solvent-free reactions. researchgate.net

Greener Solvents : When a solvent is necessary, alternatives to hazardous petrochemical solvents are sought. These include water, supercritical fluids, and ionic liquids, which can offer benefits in terms of reduced toxicity and environmental persistence. nih.gov

Energy-Efficient Reaction Design

Reducing energy consumption is another cornerstone of sustainable chemical manufacturing. Advanced process designs aim to improve efficiency and lower the energy footprint of citrate ester production.

Reactive Distillation : This process integrates chemical reaction and product separation into a single unit. For esterification reactions, the continuous removal of the water byproduct in the distillation column shifts the equilibrium towards the products, leading to higher conversion rates. acs.org This intensification avoids the need for separate reactor and distillation units, saving both capital and energy costs. A continuous reactive distillation process using an Amberlyst 15 catalyst has been designed for the commercial-scale production of TEC. acs.org

Pervaporation Membranes : The use of zeolite membranes to selectively remove water via pervaporation during the esterification reaction is another highly effective technique. By continuously removing water from the reaction medium, the equilibrium limitation is overcome, resulting in significantly higher conversions of citric acid, even at lower temperatures. mdpi.com This approach not only improves yield but also reduces the energy required to reach high conversion levels.

Table 3: Effect of Temperature on Citric Acid Conversion Using a Beta Zeolite Membrane Reactor (Catalyst: PTSA)

| Reaction Time (hours) | Conversion at 373 K (100°C) | Conversion at 388 K (115°C) | Conversion at 403 K (130°C) |

|---|---|---|---|

| 2 | ~45% | ~55% | ~70% |

| 4 | ~68% | ~78% | ~90% |

| 8 | 85.2% | 92.7% | 97.4% |

| 12 | 91.5% | 97.7% | 99.2% |

Data derived from graphical representations in reference mdpi.com.

Minimization of Process Mass Intensity in Related Syntheses

The concept of Process Mass Intensity (PMI) is a crucial metric in green chemistry, quantifying the total mass of materials used to produce a specific mass of a product. researchgate.netacsgcipr.orgacsgcipr.org This includes reactants, solvents, reagents, and process water, divided by the mass of the final product. In the synthesis of citrate esters like 2-isopropyl citrate, which is prepared by the esterification of citric acid with isopropanol, minimizing PMI is a key objective for developing more sustainable and cost-effective manufacturing processes. rsc.org

Strategies to reduce PMI in syntheses related to 2-isopropyl citrate focus on several key areas:

Catalyst Selection: Utilizing highly efficient and reusable catalysts can significantly reduce waste. For Fischer esterification, solid acid catalysts or enzymatic catalysts can replace traditional mineral acids, which are corrosive and generate significant waste streams during neutralization.

Solvent Choice: The bulk of mass in many chemical processes comes from solvents. nih.gov Employing greener solvents, reducing the total volume of solvent used, or developing solvent-free reaction conditions are effective ways to lower PMI. Water, when feasible, is an environmentally benign solvent. rsc.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the amount of raw material needed and minimizing byproduct formation.

Work-up and Purification: Simplifying purification steps, for instance by using crystallization instead of chromatography, can drastically cut down on solvent usage and energy consumption, leading to a lower PMI.

The application of these principles is critical for moving towards more environmentally responsible production of citrate esters. The goal is a PMI value as close to 1 as possible, which would represent an ideal, waste-free process. researchgate.net

Table 1: Key Green Chemistry Metrics for Synthesis Evaluation| Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | 1 | Total process waste, including solvents and reagents acsgcipr.orgmdpi.com |

| Atom Economy | (MW of Product / MW of all Reactants) x 100 | 100% | Efficiency of atom incorporation from reactants to product mdpi.com |

| E-Factor | Total Waste (kg) / Mass of Product (kg) | 0 | Generated waste, complementary to Atom Economy researchgate.net |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100 | 100% | Considers yield and stoichiometry mdpi.com |

Design and Synthesis of 2-Isopropyl Citrate Derivatives

The structure of 2-isopropyl citrate, featuring two free carboxylic acid groups and a tertiary hydroxyl group, makes it a versatile platform for chemical derivatization. nih.govnih.gov These functional groups serve as handles for a variety of chemical modifications to create derivatives with specific physical and chemical properties.

Modifications at the Carboxyl Functionalities

The two remaining carboxylic acid groups on the 2-isopropyl citrate molecule are prime sites for modification. Standard organic reactions can be employed to convert these groups into a range of other functionalities:

Esterification: The free carboxyl groups can be further esterified with different alcohols to produce di- and tri-esters of citric acid. This allows for fine-tuning of properties like polarity, boiling point, and viscosity. For instance, esterification with long-chain alcohols can increase the lipophilicity of the molecule. A kinetic study of the esterification reaction of citric acid has been performed to better understand the reaction mechanism. acs.org

Amidation: Reaction with primary or secondary amines leads to the formation of amides. This introduces hydrogen bonding capabilities and can significantly alter the solubility and thermal properties of the resulting derivative.

Reduction: The carboxylic acid groups can be reduced to primary alcohols, yielding a polyol structure. These polyols can serve as building blocks for other polymers, such as polyurethanes.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride can convert the carboxyl groups to acyl chlorides, which are highly reactive intermediates for further functionalization.

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group of 2-isopropyl citrate offers another avenue for derivatization. nih.govresearchgate.net Although it is more sterically hindered than a primary or secondary alcohol, it can still undergo several important reactions:

Acylation/Acetylation: The hydroxyl group can be esterified, for example, through acetylation with acetic anhydride. nih.gov This is a common strategy used for citrate-based plasticizers in PVC, as it blocks the polar hydroxyl group, which can reduce leaching of the plasticizer from the polymer matrix. rsc.org

Etherification: Formation of an ether linkage by reaction with alkyl halides under basic conditions is another possibility. This modification can further decrease the polarity of the molecule.

Urethane Formation: Reaction with isocyanates yields urethane linkages, which can be used to incorporate the citrate moiety into polyurethane networks. nih.gov

Table 2: Common Derivatization Reactions for Hydroxyl Groups| Reaction Type | Reagent Class | Resulting Functional Group | Primary Application |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides researchgate.net | Ester | Increases lipophilicity, blocks polarity rsc.org |

| Etherification | Alkyl halides | Ether | Enhances chemical stability and hydrophobicity |

| Urethane Formation | Isocyanates researchgate.net | Urethane (Carbamate) | Polymer synthesis, cross-linking nih.gov |

| Sulfonation | Sulfonyl chlorides nih.gov | Sulfonate Ester | Introduces charged groups, alters solubility |

Formation of Polymeric and Block Copolymer Structures with Isopropyl Moieties

The multifunctional nature of citric acid and its derivatives makes them excellent monomers for polyester synthesis through polycondensation reactions. nih.govfrontiersin.org 2-Isopropyl citrate, with its two carboxyl groups and one hydroxyl group, can act as a monomer to form biodegradable polymers. The presence of the isopropyl ester group would impart specific characteristics to the resulting polymer, such as increased hydrophobicity and altered mechanical properties compared to polymers made from unmodified citric acid.

These citrate-based polymers can be designed as:

Linear Polyesters: By reacting 2-isopropyl citrate with a diol, linear polymer chains can be formed.

Cross-linked Networks: The hydroxyl group can be used as a site for cross-linking, leading to the formation of thermoset elastomers. frontiersin.org

Block Copolymers: 2-Isopropyl citrate can be incorporated into block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. nih.gov For example, a polyester block containing 2-isopropyl citrate could be combined with a different type of polymer block, such as a polyether, to create amphiphilic structures that can self-assemble into micelles or other nanostructures. mdpi.commdpi.com These materials have potential applications in fields ranging from drug delivery to nanotechnology.

Synthesis of Metal-Citrate Complexes Incorporating Isopropyl Units

Citric acid is a well-known and powerful chelating agent, capable of forming stable complexes with a wide variety of metal ions. researchgate.netmdpi.com The chelation typically involves coordination through the carboxyl groups and the hydroxyl group. 2-Isopropyl citrate retains two carboxyl groups and the hydroxyl group, and is therefore also capable of acting as a ligand to form metal-citrate complexes. nih.govosti.gov

The formation of these complexes is significant for several reasons:

Bioavailability: Complexation can increase the solubility and bioavailability of certain metal ions. mdpi.com

Catalysis: Metal-citrate complexes can exhibit catalytic activity in various chemical reactions.

Materials Science: These complexes can serve as precursors for the synthesis of metal oxide nanoparticles. nih.gov

The incorporation of the isopropyl group into the citrate ligand would modify the properties of the resulting metal complex. The steric bulk of the isopropyl group could influence the coordination geometry and stability of the complex. Furthermore, the increased lipophilicity imparted by the isopropyl ester could enhance the solubility of the metal complex in non-polar solvents. Research has demonstrated the formation of stable complexes between citrate and numerous metal ions, including iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and nickel (Ni²⁺). researchgate.netnih.gov

Mechanistic Enzymology and Biosynthetic Pathways of Isopropyl Containing Carboxylates

Biochemical Roles of Citrate (B86180) and Its Derivatives in Metabolic Cycles

Integration of Citrate into the Tricarboxylic Acid Cycle

Citrate, a tricarboxylic acid, is a pivotal intermediate in the central metabolic pathway known as the tricarboxylic acid (TCA) cycle, or Krebs cycle. khanacademy.orgwikipedia.org This cycle is fundamental to cellular respiration in all aerobic organisms. wikipedia.org The cycle commences with the condensation of a four-carbon molecule, oxaloacetate, with acetyl-CoA to yield the six-carbon molecule, citrate. khanacademy.org This reaction is catalyzed by the enzyme citrate synthase. wikipedia.org

Subsequently, citrate is isomerized to isocitrate in a two-step process. khanacademy.org Isocitrate is then oxidized, leading to the release of carbon dioxide and the formation of the five-carbon molecule α-ketoglutarate. khanacademy.org This series of reactions is a primary source of metabolic energy, generating ATP, and provides precursors for the biosynthesis of various compounds, including amino acids. wikipedia.orgbevital.no

Signal Transduction and Regulatory Functions of Citrate Metabolites

Beyond its direct role in energy metabolism, citrate and its derivatives function as crucial signaling molecules, modulating various cellular processes. researchgate.netfrontiersin.org Cytosolic citrate acts as an allosteric regulator of key enzymes. For instance, it inhibits phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), key enzymes in glycolysis, thereby controlling the rate of glucose breakdown. researchgate.netnih.gov Conversely, it activates acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. wikipedia.orgresearchgate.net

Citrate also influences gene expression. jst.go.jp For example, it can serve as a substrate for ATP-citrate lyase, which cleaves it into acetyl-CoA and oxaloacetate in the cytoplasm. researchgate.net This acetyl-CoA is a precursor for histone acetylation, a key epigenetic modification that regulates gene transcription. frontiersin.org In certain bacteria, such as Staphylococcus aureus, citrate has been shown to activate the transcriptional regulator CcpE, which in turn modulates the expression of genes involved in central carbon metabolism and iron uptake. plos.org Recent studies also suggest that citrate transported by the SLC13A2 carrier can act as a metabolic signal to promote the acetylation and subsequent degradation of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in tumor metabolism. biorxiv.org

Transport Mechanisms of Citrate and Analogues Across Biological Membranes

The movement of citrate and its analogues across biological membranes is a tightly regulated process mediated by specific transport proteins. ontosight.ainih.gov In eukaryotes, citrate is transported out of the mitochondrial matrix and into the cytoplasm by the mitochondrial citrate transporter (CTP), also known as the citrate carrier (CIC). researchgate.netnih.gov This transport is crucial for making mitochondrial-derived citrate available for cytosolic processes like fatty acid synthesis. nih.gov

In addition to the mitochondrial transporter, there are also plasma membrane citrate transporters (PMCTs) that facilitate the uptake of extracellular citrate. nih.gov These transporters can move citrate into the cell, providing an alternative source of this key metabolite. nih.gov The transport mechanism can vary. For instance, some transporters function as symporters, co-transporting citrate with protons or sodium ions. ontosight.aielifesciences.org This secondary active transport allows cells to accumulate citrate against its concentration gradient. ontosight.ai Other transport mechanisms include facilitated diffusion through channels, where citrate moves down its electrochemical gradient. researchgate.net

Enzymatic Systems Related to Isopropylated Carboxylates: Focus on 2-Isopropylmalate Synthase (IPMS)

Catalytic Mechanism and Stereochemical Outcomes

2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase, is a key enzyme in the biosynthesis of the essential amino acid leucine (B10760876), found in bacteria, fungi, and plants. proteopedia.orgontosight.ai It catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to produce (2S)-2-isopropylmalate. wikipedia.orgyeastgenome.org This reaction is a Claisen condensation, analogous to the reaction catalyzed by citrate synthase in the TCA cycle. researchgate.net

The catalytic process involves the binding of the substrates to the enzyme's active site, where a divalent metal ion, typically Mg²⁺ or Mn²⁺, acts as a cofactor. proteopedia.orguniprot.org The reaction proceeds through the formation of an enolate intermediate, which is stabilized by active site residues. acs.org The stereochemical outcome of the reaction is specific, yielding the (2S) isomer of 2-isopropylmalate. wikipedia.orgyeastgenome.org The enzyme is subject to feedback inhibition by the end product of the pathway, L-leucine, which binds to a regulatory site on the enzyme, distinct from the active site, to control the rate of leucine biosynthesis. wikipedia.orguniprot.org

Structural Biology of IPMS: Active Site Architecture and Substrate Binding

The three-dimensional structure of 2-isopropylmalate synthase reveals a complex architecture comprising distinct domains. proteopedia.org The enzyme typically has two major domains: an N-terminal catalytic domain and a C-terminal regulatory domain. uniprot.org The catalytic domain often exhibits a TIM barrel fold and contains the active site where substrate binding and catalysis occur. proteopedia.orguniprot.org

The active site architecture is highly conserved and features key residues that interact with the substrates and the metal cofactor. acs.org A divalent metal ion, often identified as Zn²⁺ in crystal structures, is coordinated by specific amino acid residues, such as those in an HXH motif, and is crucial for stabilizing the substrate and intermediates during catalysis. proteopedia.orgacs.org The C-terminal domain is responsible for binding the allosteric inhibitor, L-leucine. uniprot.org The binding of leucine to this regulatory domain induces a conformational change in the enzyme that is transmitted to the active site, thereby inhibiting its catalytic activity. ontosight.ai Subdomain II of the enzyme has been shown to be essential for its catalytic activity. nih.gov

Enzymatic Regulation and Feedback Inhibition in Leucine Biosynthesis

The biosynthesis of leucine is a tightly regulated process to ensure cellular homeostasis. A primary control point is the feedback inhibition of the first committed enzyme in the pathway, α-isopropylmalate synthase (IPMS). nih.gov This enzyme is allosterically inhibited by the end-product of the pathway, L-leucine. nih.govmdpi.com This means that as leucine concentrations increase, it binds to a regulatory site on the IPMS enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's catalytic activity. biorxiv.org This prevents the unnecessary production of leucine when it is already abundant, conserving cellular energy and resources.

In many organisms, including bacteria, fungi, and plants, IPMS possesses a C-terminal regulatory domain specifically responsible for binding leucine. biorxiv.orgproteopedia.org Removal of this domain has been shown to abolish feedback inhibition by leucine while preserving the enzyme's catalytic function. biorxiv.org However, recent studies in plants have revealed an unexpected consequence of removing this regulatory domain. Instead of leading to increased leucine production, it resulted in reduced leucine levels and an accumulation of the pathway intermediate, α-ketoisocaproate. biorxiv.org This intermediate was found to be a competitive inhibitor of the truncated IPMS, highlighting a hidden negative feedback loop and underscoring the biological importance of the C-terminal regulatory domain in maintaining leucine homeostasis. biorxiv.org

In addition to allosteric inhibition, the synthesis of the enzymes involved in the leucine biosynthetic pathway is also regulated at the genetic level through repression. nih.govnih.gov In bacteria such as Bacillus subtilis and Salmonella typhimurium, the genes encoding the first three enzymes of the pathway are often organized into an operon. The expression of this operon is repressed by leucine. nih.govnih.gov This dual control mechanism of both enzyme activity and enzyme synthesis ensures a fine-tuned response to the cellular demand for leucine.

| Regulatory Mechanism | Effector Molecule | Target Enzyme/Gene | Effect |

| Allosteric Feedback Inhibition | L-Leucine | α-Isopropylmalate Synthase (IPMS) | Decreased catalytic activity |

| Competitive Inhibition | α-Ketoisocaproate | Truncated IPMS (lacking regulatory domain) | Decreased catalytic activity |

| Gene Repression | L-Leucine | Leucine Biosynthesis Operon | Decreased enzyme synthesis |

Comparative Enzymology with Citrate Synthase and Other Acyltransferases

Isopropylmalate synthase (IPMS) belongs to a superfamily of enzymes that catalyze aldol-type condensation reactions involving acetyl-CoA. This family includes citrate synthase, the first enzyme of the citric acid cycle, as well as homocitrate synthase and citramalate (B1227619) synthase, which are involved in lysine (B10760008) and isoleucine biosynthesis, respectively. researchgate.netebi.ac.ukresearchgate.net

The reaction catalyzed by IPMS, the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate, is chemically very similar to the reaction catalyzed by citrate synthase, which condenses acetyl-CoA and oxaloacetate to form citrate. researchgate.netnih.gov Despite the similarity in the reactions they catalyze, there are two distinct evolutionary classes of citrate synthase: the more common Si-citrate synthase and the rarer Re-citrate synthase, found in some anaerobic bacteria. nih.gov Interestingly, Re-citrate synthase is phylogenetically related to IPMS and homocitrate synthase, rather than to Si-citrate synthase. nih.govresearchgate.net This has led to the misannotation of some Re-citrate synthase genes as IPMS or homocitrate synthase in several genomes. researchgate.netresearchgate.net

The structural organization of IPMS typically consists of two main domains: a catalytic N-terminal domain, often with a TIM barrel conformation, and a regulatory C-terminal domain. proteopedia.org The catalytic domain is responsible for substrate binding and the condensation reaction, while the regulatory domain is responsible for the feedback inhibition by leucine. biorxiv.orgproteopedia.org This modular domain structure is a common feature among enzymes subject to allosteric regulation.

| Enzyme | Substrates | Product | Metabolic Pathway |

| Isopropylmalate Synthase (IPMS) | Acetyl-CoA, α-Ketoisovalerate | 2-Isopropylmalate | Leucine Biosynthesis |

| Citrate Synthase (Si and Re) | Acetyl-CoA, Oxaloacetate | Citrate | Citric Acid Cycle |

| Homocitrate Synthase | Acetyl-CoA, α-Ketoglutarate | Homocitrate | Lysine Biosynthesis |

| Citramalate Synthase | Acetyl-CoA, Pyruvate | Citramalate | Isoleucine Biosynthesis |

Biosynthesis of Branched-Chain Amino Acids and Related Metabolites

Pathways Involving 2-Isopropylmalate as an Intermediate

2-Isopropylmalate is the first committed intermediate in the biosynthesis of leucine, one of the three branched-chain amino acids (BCAAs), the others being valine and isoleucine. wikipedia.orgwikipedia.org The synthesis of leucine diverges from the valine biosynthetic pathway starting from the common precursor, α-ketoisovalerate. wikipedia.orgportlandpress.com

The leucine-specific pathway consists of a series of four enzymatic steps:

Condensation: α-Isopropylmalate synthase (IPMS) catalyzes the condensation of α-ketoisovalerate with acetyl-CoA to form 2-isopropylmalate. wikipedia.orgontosight.ai

Isomerization: Isopropylmalate isomerase converts 2-isopropylmalate to its isomer, 3-isopropylmalate. oup.com

Oxidative Decarboxylation: Isopropylmalate dehydrogenase catalyzes the NAD+-dependent oxidation of 3-isopropylmalate to α-ketoisocaproate. wikipedia.org

Transamination: A branched-chain amino acid aminotransferase catalyzes the final step, transferring an amino group from glutamate (B1630785) to α-ketoisocaproate to yield L-leucine. wikipedia.org

This pathway is essential for organisms that synthesize their own leucine, including bacteria, archaea, fungi, and plants. ebi.ac.uk As animals cannot synthesize leucine, it is an essential amino acid that must be obtained from their diet. proteopedia.org

Evolutionary Considerations of Isopropylmalate Synthase and Citramalate Synthase

Isopropylmalate synthase (IPMS) and citramalate synthase (CMS) are believed to have evolved from a common ancestral enzyme. researchgate.netresearchgate.net Both enzymes belong to the LeuA dimer superfamily and catalyze similar condensation reactions involving acetyl-CoA. researchgate.net IPMS is central to leucine biosynthesis, while CMS is involved in an alternative pathway for isoleucine biosynthesis, starting from pyruvate. researchgate.netasm.org

Phylogenetic analyses suggest that the evolution of the pyruvate pathway to 2-oxobutyrate for isoleucine biosynthesis occurred multiple times in bacteria and archaea. asm.org This evolution was likely facilitated by the enzymes of the isopropylmalate pathway through gene duplication and functional divergence of an ancestral IPMS gene to give rise to CMS. asm.org In some instances, IPMS enzymes have been shown to exhibit promiscuous activity, catalyzing the synthesis of citramalate, albeit with lower efficiency than their primary reaction. asm.org This enzymatic promiscuity may have provided the raw material for the evolution of specialized CMS enzymes.

Further evidence for the evolutionary relationship between these enzymes comes from the recruitment of IPMS-like enzymes into specialized metabolic pathways. For example, in Brassicaceae, methylthioalkylmalate synthase, involved in glucosinolate biosynthesis, and in tomatoes, an IPMS-like enzyme involved in acylsugar metabolism, are thought to have evolved from IPMS. oup.com A key modification in the neo-functionalization of these enzymes appears to be the loss of the C-terminal regulatory domain, which is characteristic of IPMS enzymes involved in primary leucine biosynthesis. oup.com

Metabolic Engineering Approaches for Modulating Isopropyl-Containing Compounds

The biosynthetic pathways involving isopropyl-containing compounds are attractive targets for metabolic engineering to produce valuable chemicals. For instance, engineered Escherichia coli strains have been developed to produce isopropanol (B130326). nih.gov One strategy mimics the pathway found in Clostridium species, which involves the conversion of acetyl-CoA to acetone (B3395972), followed by the reduction of acetone to isopropanol. nih.gov This engineered pathway includes the expression of genes such as acetyl-CoA acetyltransferase, acetoacetyl-CoA transferase, acetoacetate (B1235776) decarboxylase, and a secondary alcohol dehydrogenase. nih.gov

A significant challenge in these engineered pathways is the supply of cofactors, such as NADPH, required for the reduction steps. nih.gov 13C-metabolic flux analysis has been employed to identify bottlenecks in production, such as insufficient NADPH regeneration during the exponential growth phase. nih.gov To address this, strategies like using nitrogen-starved culture conditions have been implemented to reduce NADPH consumption for biomass synthesis, thereby redirecting it towards isopropanol production. nih.gov Further metabolic modifications, such as redirecting glycolytic flux through the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway, have been shown to improve isopropanol yields. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Isopropyl Citrate

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive identification and structural analysis of 2-isopropyl citrate (B86180). These techniques probe the molecular structure at the atomic and functional group levels, offering a detailed "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-isopropyl citrate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. latech.edu

¹H NMR Spectroscopy : The ¹H NMR spectrum of 2-isopropyl citrate displays characteristic signals corresponding to the different types of protons in the molecule. The isopropyl group typically shows a doublet for the six equivalent methyl protons and a septet for the single methine proton due to spin-spin coupling. The methylene protons of the citrate backbone appear as diastereotopic protons, often resulting in more complex splitting patterns, such as an AB quartet system. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net Distinct signals are observed for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbon, the methylene carbons, and the carbons of the isopropyl group (methyl and methine). The chemical shifts of these carbon signals are indicative of their hybridization and bonding environment.

2D Correlational Techniques : Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. researchgate.netazom.com COSY spectra reveal correlations between coupled protons, helping to assign the complex spin systems within the molecule. nih.gov HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments of the carbon signals based on their attached protons. These advanced techniques are crucial for the complete and accurate structural assignment of 2-isopropyl citrate.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Isopropyl Citrate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH | 5.0 - 5.2 (septet) | 68 - 70 |

| Isopropyl CH₃ | 1.2 - 1.3 (doublet) | 21 - 23 |

| Citrate CH₂ | 2.7 - 2.9 (AB quartet) | 42 - 45 |

| Quaternary C | - | 72 - 75 |

| Ester C=O | - | 170 - 172 |

| Carboxylic Acid C=O | - | 174 - 176 |

| Carboxylic Acid OH | 10 - 12 (broad singlet) | - |

| Tertiary OH | 4 - 5 (broad singlet) | - |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in 2-isopropyl citrate by probing their characteristic vibrational modes. mdpi.comamericanpharmaceuticalreview.com

FT-IR Spectroscopy : The FT-IR spectrum of 2-isopropyl citrate exhibits distinct absorption bands corresponding to its various functional groups. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups. Strong carbonyl (C=O) stretching bands appear around 1700-1760 cm⁻¹, with the ester carbonyl typically absorbing at a slightly higher wavenumber than the carboxylic acid carbonyls. mdpi.com The C-O stretching vibrations of the ester and carboxylic acids, as well as C-H stretching and bending vibrations of the isopropyl and methylene groups, are also observed in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Isopropyl Citrate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1735 - 1750 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| C-O | Stretching | 1000 - 1300 |

| C-H | Bending | 1350 - 1480 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 2-isopropyl citrate. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org

Mass Spectrometry (MS) : In a typical MS experiment, 2-isopropyl citrate is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. High-resolution mass spectrometry can provide the exact mass of the molecule, which allows for the determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments involve the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID) or other methods. unt.edu The fragmentation pattern, or "molecular fingerprint," is characteristic of the molecule's structure. For 2-isopropyl citrate, common fragmentation pathways include the loss of the isopropyl group, water, and carbon dioxide from the carboxylic acid moieties. Analysis of these fragment ions helps to confirm the connectivity of the molecule and distinguish it from its isomers. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Isopropyl Citrate

| Fragment Ion | Description | Expected m/z |

| [M-H]⁻ | Molecular ion (negative mode) | 233.06 |

| [M+H]⁺ | Molecular ion (positive mode) | 235.08 |

| [M-H₂O]⁻ | Loss of water | 215.05 |

| [M-C₃H₇]⁺ | Loss of isopropyl group | 192.03 |

| [M-CO₂]⁻ | Loss of carbon dioxide | 189.07 |

| [C₆H₅O₄]⁻ | Citrate fragment | 145.02 |

Chromatographic Separation and Quantitative Analysis Methodologies

Chromatographic techniques are essential for separating 2-isopropyl citrate from mixtures, including its isomers, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds like 2-isopropyl citrate. nih.gov

Isomer Separation : Isomers of isopropyl citrate, such as 1-isopropyl citrate and di-isopropyl citrate, can be effectively separated using reversed-phase HPLC. rotachrom.com The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase. The choice of column, mobile phase composition (e.g., water/acetonitrile or water/methanol gradients), and pH are critical parameters for achieving optimal separation. researchgate.net

Quantification : Once separated, the concentration of 2-isopropyl citrate can be determined using various detectors. A UV detector can be used if the molecule possesses a chromophore, although citrate esters have weak UV absorbance. More commonly, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is employed for sensitive and accurate quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. mdpi.com Since 2-isopropyl citrate is non-volatile, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. mdpi.com

Derivatization : The carboxylic acid groups of 2-isopropyl citrate can be esterified, for example, by reaction with a silylating agent like BSTFA or an alkylating agent like methyl iodide, to produce volatile derivatives. jst.go.jp

GC Separation and Detection : The derivatized 2-isopropyl citrate can then be separated from other components on a GC column. A Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for quantification. mdpi.com For more selective and sensitive detection, as well as structural confirmation, a mass spectrometer (GC-MS) can be used. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for its identification and quantification. researchgate.net

Ion Chromatography for Carboxylic Acid Esters

Ion chromatography (IC) is a powerful analytical technique for the determination of ionic species, and it can be adapted for the analysis of carboxylic acid esters like 2-isopropyl citrate, typically following a saponification step. nih.gov Since esters are not inherently ionic, a common strategy involves their hydrolysis (saponification) to the corresponding carboxylate anion (citrate) and alcohol (isopropanol). The resulting citrate anion can then be quantified using IC.

Methodologies for the determination of citrate are well-established and often utilize anion-exchange chromatography with suppressed conductivity detection. thermofisher.com For instance, a method for analyzing citrate and phosphate (B84403) in pharmaceutical formulations uses a hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS11) with a potassium hydroxide (B78521) eluent. thermofisher.com This approach allows for the separation and quantification of citrate in a relatively short analysis time. thermofisher.com

Ion-exclusion chromatography is another IC mode that has been successfully applied to the analysis of carboxylic acids. nih.gov This technique separates analytes based on their partitioning between the eluent and a sulfonated cation exchange resin. While direct analysis of the ester is less common, this method is highly effective for the citrate anion post-hydrolysis.

The general workflow for the analysis of 2-isopropyl citrate using ion chromatography would involve:

Sample Preparation: A known quantity of the sample containing 2-isopropyl citrate is subjected to alkaline hydrolysis to convert the ester into citrate and isopropanol (B130326).

Chromatographic Separation: The hydrolyzed sample is injected into the ion chromatograph. The separation of the citrate anion is achieved on an appropriate column, such as a high-capacity anion-exchange column.

Detection: A conductivity detector, often with a suppressor to reduce the background conductivity of the eluent, is used for sensitive detection of the citrate anion. thermofisher.com

Quantification: The concentration of citrate is determined by comparing the peak area from the sample to a calibration curve generated from known standards of citric acid or a citrate salt. The initial concentration of 2-isopropyl citrate can then be calculated based on the stoichiometry of the hydrolysis reaction.

A summary of typical conditions for the analysis of the citrate anion via ion chromatography is presented in the table below.

| Parameter | Typical Setting |

| Chromatographic Mode | Anion-Exchange Chromatography |

| Column | High-capacity, hydroxide-selective anion-exchange column |

| Eluent | Potassium hydroxide gradient |

| Detection | Suppressed Conductivity |

| Sample Preparation | Alkaline Hydrolysis (Saponification) |

Advanced Structural Determination Techniques

X-ray Crystallography for Crystalline Forms and Enzyme-Ligand Complexes

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like 2-isopropyl citrate. msu.edu For a molecule to be analyzed by X-ray crystallography, it must first be grown into a well-ordered single crystal. msu.edu The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be elucidated. youtube.com

While a specific crystal structure for 2-isopropyl citrate is not publicly available, the principles of X-ray crystallography are broadly applicable to organic molecules of similar size and complexity. The resulting structural data would reveal the preferred conformation of the isopropyl group relative to the citrate backbone and detail the hydrogen bonding networks and other intermolecular interactions in the solid state.

A powerful application of X-ray crystallography is in the study of enzyme-ligand complexes, which provides invaluable insights into the molecular basis of biological activity. biologiachile.clnih.gov For instance, the crystal structure of human ATP-citrate lyase (ACLY) in complex with its substrate, citrate, has been determined. nih.gov ACLY is a key enzyme in fatty acid biosynthesis that catalyzes the conversion of citrate and coenzyme A into acetyl-CoA and oxaloacetate. nih.gov

The crystallographic study of the ACLY-citrate complex revealed the specific interactions that govern substrate binding and recognition. nih.gov Key findings from this study are summarized in the table below.

| Interacting Residue(s) | Interaction Type | Ligand Group(s) Involved |

| Residues 343-348 (loop) | Hydrogen Bonds | Hydroxyl and carboxyl groups on the prochiral center of citrate |

| Arg-379 | Salt Bridge | pro-R carboxylate of citrate |

These interactions precisely orient the citrate molecule within the active site, leaving the pro-S carboxylate group available for reaction. nih.gov This structural information provides a detailed understanding of the enzyme's stereospecificity. nih.gov Similar studies involving 2-isopropyl citrate or its analogs with relevant enzymes could elucidate their mechanism of action or inhibition.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgdtu.dk It has become a widely used tool for predicting the geometries, electronic properties, and reactivity of molecules. uobasrah.edu.iqresearchgate.net DFT calculations can provide valuable insights into the properties of 2-isopropyl citrate, complementing experimental data.

DFT can be used to determine a variety of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. nih.gov These properties are fundamental to understanding a molecule's reactivity.

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can be compared with experimental spectra for structural validation.

Reaction Mechanisms: Mapping the energy profile of chemical reactions, including the identification of transition states and the calculation of activation energies.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

For 2-isopropyl citrate, DFT calculations could be employed to:

Predict its most stable conformation.

Analyze the effect of the isopropyl ester group on the electronic properties of the citrate backbone.

Investigate the mechanism of its hydrolysis or other chemical reactions.

Predict its reactivity towards different chemical species.

The table below summarizes key parameters that can be obtained from DFT calculations and their relevance to understanding the reactivity of 2-isopropyl citrate.

| DFT-Calculated Parameter | Relevance to 2-Isopropyl Citrate |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Calculated Atomic Charges | Provides insight into the polarity of bonds and the distribution of charge within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including conformational changes and intermolecular interactions. dovepress.comeasychair.org

For a flexible molecule like 2-isopropyl citrate, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum, in solution, or in the presence of other molecules. biorxiv.org This is particularly important as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Key applications of MD simulations for 2-isopropyl citrate include:

Conformational Sampling: Identifying the most populated conformations and the energy barriers between them. researchgate.net

Solvation Analysis: Studying the interactions between 2-isopropyl citrate and solvent molecules, which can provide insights into its solubility and partitioning behavior.

Intermolecular Interactions: Simulating the interactions of 2-isopropyl citrate with other molecules, such as receptors, enzymes, or other components of a formulation. acs.org This can be used to predict binding affinities and understand the basis of molecular recognition.

Dynamical Properties: Calculating properties such as diffusion coefficients and rotational correlation times.

A typical MD simulation protocol for 2-isopropyl citrate would involve:

System Setup: Defining the initial coordinates of the 2-isopropyl citrate molecule and surrounding it with a solvent box (e.g., water).

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach a stable state.

Production Run: Running the simulation for a sufficient length of time to sample the desired molecular motions.

Analysis: Analyzing the trajectory of the simulation to extract information about the conformational dynamics and intermolecular interactions.

The table below outlines the types of insights that can be gained from MD simulations of 2-isopropyl citrate.

| Type of Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule. |

| Radial Distribution Functions (RDFs) | Characterizes the interactions with solvent molecules or other solutes. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. |

In Silico Design of Novel 2-Isopropyl Citrate Analogues

In silico design, or computer-aided drug design (CADD), encompasses a range of computational techniques used to discover, design, and optimize new molecules with desired biological activities. nih.gov These methods can be applied to the design of novel analogues of 2-isopropyl citrate with potentially improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles.

The process of designing novel analogues of 2-isopropyl citrate can be broadly divided into two categories: structure-based design and ligand-based design.

Structure-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme) is known, structure-based methods can be used to design ligands that fit into the binding site and make favorable interactions. Techniques used in structure-based design include:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

De Novo Design: Building new molecules within the binding site of a receptor, either by assembling fragments or by growing a molecule from a seed.

Ligand-Based Design: In the absence of a known receptor structure, ligand-based methods can be used to design new molecules based on the properties of known active compounds. These methods include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

The general workflow for the in silico design of novel 2-isopropyl citrate analogues might involve the following steps:

Target Identification and Validation: Identifying the biological target responsible for the desired effect.

Lead Identification/Optimization: Using 2-isopropyl citrate as a starting point (lead compound).

Analogue Generation: Creating a virtual library of analogues by modifying the structure of 2-isopropyl citrate (e.g., changing the ester group, modifying the citrate backbone).

Virtual Screening: Using computational methods like docking or pharmacophore modeling to predict the activity of the designed analogues.

Prioritization and Synthesis: Selecting the most promising candidates for chemical synthesis and experimental testing.

The table below lists some potential modifications to the 2-isopropyl citrate structure and the desired properties that could be targeted through in silico design.

| Structural Modification | Potential Desired Property |

| Varying the alkyl group of the ester | Altering lipophilicity, metabolic stability, and binding affinity. |

| Modifying the hydroxyl group | Exploring new hydrogen bonding interactions with the target. |

| Introducing additional functional groups | Enhancing potency and selectivity. |

| Constraining the conformational flexibility | Improving binding affinity by reducing the entropic penalty of binding. |

Exploration of Non Clinical Research Applications and Emerging Technologies

Role in Advanced Materials Science and Polymer Chemistry

The inherent functionality of citric acid, featuring three carboxyl groups and one hydroxyl group, makes its derivatives, including 2-Isopropyl citrate (B86180), valuable components in the design of advanced polymers and materials. researchgate.netnih.gov This multifunctionality allows for the creation of complex, cross-linked polymer networks. researchgate.net

Citric acid and its esters are increasingly explored as bio-based monomers for creating more sustainable polymers, such as polyesters. researchgate.netorientjchem.org The synthesis of citrate-based polymers often involves a straightforward and cost-effective polycondensation reaction with diol monomers, forming hydrolyzable ester bonds. researchgate.netnih.gov The esterification can proceed without a catalyst at temperatures above 150°C. nih.gov The use of 2-Isopropyl citrate as a monomer allows for the preservation of free carboxyl and hydroxyl groups, which can be used for subsequent cross-linking, leading to the formation of robust polymer networks. nih.gov This approach is a cornerstone of developing biodegradable elastomers, where the cross-linking process is crucial for tailoring mechanical properties and degradation rates to mimic specific biological tissues. researchgate.net

Research into citrate-based polyesters demonstrates that reaction conditions, such as temperature, significantly influence the polymerization process. One study on the esterification of citric acid found that increasing the reaction temperature from 80°C to 140°C markedly accelerated the reaction, achieving approximately 80% conversion after six hours at the higher temperature. acs.org These polymers are often amorphous, a desirable property for many biological applications. nih.gov The development of polymers from bio-based monomers like 2-Isopropyl citrate is part of a broader shift towards a bio-based economy, utilizing renewable agricultural products for material synthesis. orientjchem.orggoogle.com

Table 1: Research Findings on Citrate-Based Polymer Synthesis

| Research Focus | Key Finding | Relevant Condition(s) | Citation(s) |

|---|---|---|---|

| Functionality | Citric acid's trifunctional carboxyl and monofunctional hydroxyl groups allow it to act as a multifunctional monomer, enabling the creation of cross-linked 3D polymer structures. | Polycondensation with diols | researchgate.net |

| Esterification | The esterification of citric acid with alcohols can be performed without a catalyst. | Reaction Temperature > 150°C | nih.gov |

| Biodegradability | Citrate-based polyesters form hydrolyzable ester bonds, leading to biodegradation. | Hydrolysis, Enzyme-catalyzed hydrolysis | researchgate.net |

| Reaction Kinetics | Increasing reaction temperature significantly promotes the esterification rate of citric acid with alcohols. | ~80% conversion at 140°C after 6 hours | acs.org |

| Polymer Properties | Citrate-based polymers can be designed to be amorphous, lacking a crystalline structure at physiological temperatures. | Glass transition temperature (Tg) between -10 to 0°C | nih.gov |

Self-assembly is a fundamental process in supramolecular chemistry where molecules organize into ordered structures through non-covalent interactions. rsc.orgmdpi.com Citric acid is a notable molecule in this field due to its capacity to form extensive hydrogen-bonded networks. acs.org Its derivatives can act as building blocks for constructing functional synthetic structures at the nanoscale. rsc.org

The process of self-assembly can be influenced by various factors, including the molecular structure of the components. mdpi.com For instance, citric acid itself has been used as a self-assembly inducer in the synthesis of molybdenum disulfide (MoS2), controlling the final morphology of the material from clusters to nanosheets. rsc.org The esterification of citric acid to form 2-Isopropyl citrate alters the molecule's polarity and steric properties, which in turn modifies its self-assembly behavior. These changes can be harnessed to direct the formation of specific supramolecular architectures like vesicles or gels. metu.edu.tr The study of how different citric acid derivatives interact and assemble provides insight into creating novel materials with tailored properties for applications in nanotechnology and medicine. kyoto-u.ac.jpacs.org

Contributions to Chemical Engineering and Industrial Processes

In chemical engineering, efficiency, sustainability, and precision are paramount. Citrate esters, including 2-Isopropyl citrate, contribute to these goals by serving as versatile intermediates and by being part of systems that can be monitored with advanced analytical techniques.

2-Isopropyl citrate serves as a valuable chemical intermediate in the synthesis of more complex molecules. ontosight.ai Its structure can be strategically employed where the isopropyl group acts as a protecting group for the central carboxyl function, allowing chemical modifications to occur at the other two carboxyl groups or the hydroxyl group. This strategy is essential in multi-step syntheses where specific reactivity is required.

An example of the strategic use of related citrate chemistry is in the development of manufacturing processes for pharmaceuticals. In the synthesis of Gefapixant Citrate, various synthetic routes were explored for its 2-isopropyl-4-methoxyphenol (B185704) core, demonstrating the importance of isopropyl-containing intermediates in building complex molecular frameworks. researchgate.netfigshare.com Similarly, patents describe processes where a citrate salt of a complex active compound is the final desired form, achieved through a sequence of reactions involving specifically designed intermediates. google.com The esterification of citric acid with isopropanol (B130326) is a key step in creating these intermediates. ontosight.aiatamanchemicals.comechemi.com

Process Analytical Technology (PAT) is a critical component of modern chemical manufacturing, enabling real-time monitoring and control of reactions. In systems involving citrate-based compounds like 2-Isopropyl citrate, monitoring is crucial for ensuring product quality and process efficiency. For instance, during the esterification of citric acid, tracking the reaction's progress is essential. acs.org

Several analytical methods are employed for monitoring these systems. High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing organic acids and their esters. shimadzu.com For citrate-based systems, methods like reversed-phase chromatography with UV detection can be used, as the carboxyl group in citrates absorbs light in the short-wavelength UV region (~210 nm). shimadzu.com In industrial settings, monitoring can also be crucial for applications outside of synthesis, such as in regional citrate anticoagulation during medical procedures, where citrate and calcium levels are continuously tracked to ensure patient safety. researchgate.netcrrtonline.comgoogle.com This requires robust sensor systems and analytical protocols to manage the complex interplay of ions in a biological system. clinmedjournals.orgresearchgate.net

Table 2: Analytical Techniques for Citrate-Based Systems

| Technique/Method | Application/Purpose | Key Principle | Citation(s) |

|---|---|---|---|

| HPLC (UV Detection) | Analysis of organic acids and esters. | Carboxyl groups display UV absorption peaks in the short wavelength region (e.g., ~210 nm). | shimadzu.com |

| Karl Fischer Titration | Determination of water content in citric acid. | Titration of the sample in a specialized cell; can be affected by water formed during esterification. | sigmaaldrich.com |

| Online Sensor Systems | Continuous monitoring of solutes in real-time. | Used in medical applications like CRRT to monitor patient plasma content and adjust citrate/calcium infusion. | google.com |

| Ionized Calcium Monitoring | Assessing the adequacy of citrate dosage. | In anticoagulation protocols, citrate chelates calcium; post-filter calcium levels indicate citrate effectiveness. | crrtonline.comclinmedjournals.org |

Fundamental Research Tools in Chemical Biology and Systems Biology

Chemical biology utilizes chemical synthesis and tools to study and manipulate biological systems. chalmers.se Citric acid and its derivatives, as fundamental metabolites in the Krebs cycle, are of significant interest. researchgate.netwikipedia.org They serve as probes and building blocks for creating molecules that can interact with and report on biological processes.

The multifunctional nature of the citrate molecule allows it to be a scaffold for designing biomaterials that not only provide structural support but also have inherent biological activity. nih.gov The degradation products of citrate-based polymers can act as cell modulators, influencing cell metabolism. nih.gov While direct research applications of 2-Isopropyl citrate as a specific tool in chemical or systems biology are not extensively documented, the principles governing the use of citrate derivatives are well-established. These compounds can be used to probe the active sites of enzymes involved in citrate metabolism or to develop novel biomaterials whose properties are finely tuned by the specific ester group attached. semanticscholar.org The study of how cells respond to materials made from different citrate esters can provide valuable data for systems biology, helping to build a comprehensive understanding of cell-material interactions. nih.gov

Development of New Methodologies for Metabolite Analysis

In contrast to its limited role as a biochemical probe, methodologies for the analysis of isopropyl citrate have been developed, primarily in the context of its use as a food additive. Isopropyl citrate is typically found as a mixture of mono-, di-, and triisopropyl esters of citric acid. atamanchemicals.com Analytical methods are therefore designed to detect and quantify this mixture in various matrices, such as edible oils. jst.go.jp

The predominant analytical technique for isopropyl citrate is Gas Chromatography (GC) . jst.go.jpresearchgate.net A common approach involves a multi-step process:

Extraction : The isopropyl citrate esters are first extracted from the sample matrix. For instance, in edible oils, mono- and diisopropyl citrates can be extracted from a hexane (B92381) solution using a potassium hydroxide (B78521) solution, while the more nonpolar triisopropyl citrate is extracted with acetonitrile. jst.go.jp

Hydrolysis (Saponification) : The extracted esters are then hydrolyzed, typically by heating with a strong base like sodium hydroxide or potassium hydroxide. This reaction breaks the ester bonds, yielding citric acid and isopropyl alcohol. jst.go.jpfao.org

Derivatization and Analysis : The resulting products are then analyzed.

Isopropyl alcohol can be distilled and analyzed directly by GC, often with a Flame Ionization Detector (GC-FID). This can serve as a qualitative screening method. jst.go.jpresearchgate.net

Citric acid , being non-volatile, requires derivatization before GC analysis. It is commonly esterified to form a more volatile compound, such as trimethyl citrate, using reagents like boron trifluoride-methanol. jst.go.jp The resulting derivative is then quantified by GC.

The quantitative value of the detected citric acid is used to determine the initial concentration of isopropyl citrates in the sample. jst.go.jp These methods have shown good recovery rates, with over 90% for mono- and diesters and around 75% for the triester in edible oils. jst.go.jp The detection limits for isopropyl citrates via the analysis of isopropyl alcohol have been reported to be as low as 2 µg/g. jst.go.jp

More recent developments have aimed to simplify these procedures and avoid the use of toxic reagents like mercury compounds, which were part of older identification tests. researchgate.net Newer GC-FID methods have been developed that streamline the pretreatment process, sometimes eliminating the need for a separate reflux step during hydrolysis. researchgate.net

Below is a data table summarizing the key aspects of the analytical methodology for isopropyl citrate.

| Analytical Step | Description | Key Reagents/Techniques | Reported Findings | Citations |

| Extraction | Isolation of isopropyl citrate esters from the sample matrix. | Hexane, Acetonitrile, Potassium Hydroxide Solution | Effective separation of mono-, di-, and triesters from oil-based samples. | jst.go.jp |

| Hydrolysis | Cleavage of ester bonds to form citric acid and isopropyl alcohol. | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Heating/Reflux | Breaks down the esters for subsequent analysis of their components. | jst.go.jpfao.org |

| Analysis of Isopropyl Alcohol | Qualitative and quantitative detection of the alcohol component. | Gas Chromatography-Flame Ionization Detection (GC-FID), Distillation | Can be used for rapid screening. Detection limits reported at 2 µg/g. | jst.go.jpresearchgate.net |

| Analysis of Citric Acid | Quantitative detection of the citrate component after derivatization. | Boron Trifluoride-Methanol (for derivatization to trimethyl citrate), GC | The amount of citric acid reflects the total isopropyl citrate content. | jst.go.jp |

| Method Validation | Assessment of the method's performance. | N/A | Recoveries >90% for mono- and di-esters; ~75% for tri-ester. | jst.go.jp |

Q & A

Q. What statistical approaches are appropriate for dose-response studies involving 2-isopropyl citrate?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use tools like GraphPad Prism or R’s drc package. For synergistic/antagonistic effects in combination therapies, apply the Chou-Talalay method to calculate combination indices (CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.